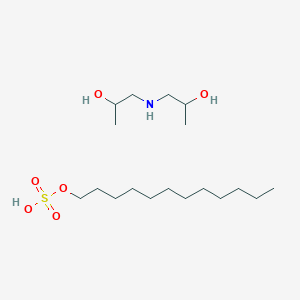
Bis(2-hydroxypropyl)ammonium decyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hydroxypropyl)ammonium decyl sulphate: is a chemical compound with the molecular formula C16H37NO6S . It is known for its surfactant properties, making it useful in various industrial and research applications. The compound is characterized by its ability to reduce surface tension, which is a valuable trait in formulations requiring emulsification, foaming, or wetting properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxypropyl)ammonium decyl sulphate typically involves the reaction of decyl sulphate with bis(2-hydroxypropyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for the efficient production of large quantities of the compound while maintaining consistent quality. The process involves the precise control of reactant flow rates, temperature, and pressure to achieve optimal production efficiency .
Chemical Reactions Analysis
Types of Reactions: Bis(2-hydroxypropyl)ammonium decyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(2-hydroxypropyl)ammonium decyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in formulations of detergents, emulsifiers, and foaming agents.
Mechanism of Action
The mechanism of action of bis(2-hydroxypropyl)ammonium decyl sulphate primarily involves its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and foams. Its molecular structure allows it to interact with both hydrophilic and hydrophobic molecules, making it effective in various applications .
Comparison with Similar Compounds
Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar properties but different ionic nature.
Cetyltrimethylammonium bromide (CTAB): A cationic surfactant with applications in similar fields.
Triton X-100: A non-ionic surfactant used in biochemical research.
Uniqueness: Bis(2-hydroxypropyl)ammonium decyl sulphate is unique due to its specific combination of hydrophilic and hydrophobic properties, which allows for versatile applications in both aqueous and non-aqueous systems. Its dual functionality as a surfactant and a reagent in chemical reactions sets it apart from other similar compounds .
Properties
CAS No. |
66161-59-9 |
|---|---|
Molecular Formula |
C18H41NO6S |
Molecular Weight |
399.6 g/mol |
IUPAC Name |
dodecyl hydrogen sulfate;1-(2-hydroxypropylamino)propan-2-ol |
InChI |
InChI=1S/C12H26O4S.C6H15NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;1-5(8)3-7-4-6(2)9/h2-12H2,1H3,(H,13,14,15);5-9H,3-4H2,1-2H3 |
InChI Key |
QUZFOIYSOMYJOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)O.CC(CNCC(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



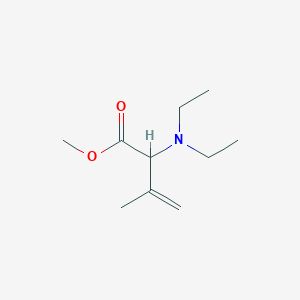
![Ethyl 2-acetyl-4-{bis[(propan-2-yl)oxy]phosphoryl}but-2-enoate](/img/structure/B14475432.png)
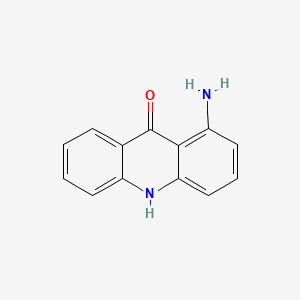
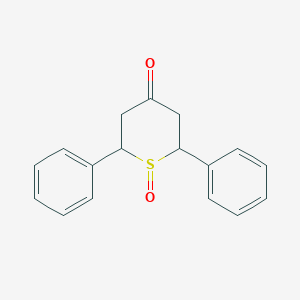
![10-Azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B14475448.png)
![N,N'-Bis{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea](/img/structure/B14475453.png)

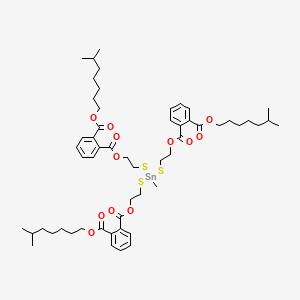
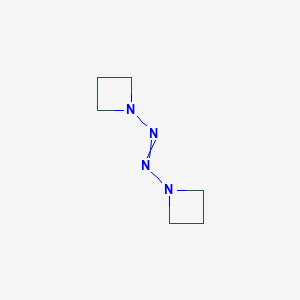

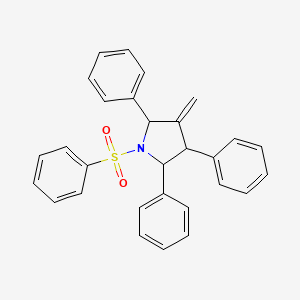
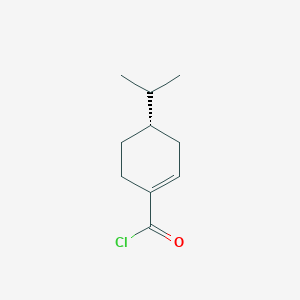
![N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide](/img/structure/B14475485.png)
